(+-)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester
Description
(±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester is a synthetic ester derivative featuring a 4-chlorobenzyl-substituted phenoxy group and a branched methylbutanoate chain. The compound is structurally related to fibrate-class lipid-regulating agents, which typically modulate peroxisome proliferator-activated receptors (PPARs) .
Properties
CAS No. |
71548-94-2 |
|---|---|
Molecular Formula |
C22H27ClO3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C22H27ClO3/c1-4-6-15-25-21(24)22(3,5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3 |
InChI Key |
HHMPRXFCUIAVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction of Fenofibric Acid Derivatives
A key precursor, fenofibric acid (2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid), can be prepared by mild alkaline hydrolysis of fenofibrate. This step involves stirring fenofibrate in an aqueous sodium hydroxide solution at 50–60 °C for 2–3 hours, followed by acidification and extraction to isolate fenofibric acid in high purity and yield.
The ketone group of fenofibric acid can then be reduced to a hydroxy group using sodium borohydride at low temperature (0–5 °C). The reaction is monitored by thin-layer chromatography and quenched with dilute hydrochloric acid. This reduction yields a chromatographically pure hydroxy derivative, which is structurally related to the target compound.
Esterification to Butyl Ester
The butyl ester formation from the acid intermediate involves esterification reactions typically catalyzed by acid chlorides or carbodiimide coupling agents. For example, fenofibric acid can be converted to its acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide at room temperature. The acid chloride is then reacted with butanol or butyl alcohol derivatives in the presence of a base such as triethylamine to form the butyl ester.
Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in solvents like dichloromethane or acetonitrile can facilitate ester bond formation between the acid and butanol derivatives under mild conditions at room temperature, yielding the butyl ester in moderate yields (35–40%).
Optical Resolution and Purification
For obtaining optically pure isomers of related chlorophenyl butanoic acids, resolution methods using amine resolving agents in aqueous-organic solvent mixtures have been described. These involve salt formation with one enantiomer, followed by selective precipitation and recovery of the desired isomer. Solvents such as butanol, propanol, and water mixtures are employed, and the process allows recycling of undesired isomers and reagents, enhancing efficiency and yield.
Summary of Key Reaction Conditions and Yields
Analytical Characterization
The synthesized compounds are characterized by spectroscopic methods including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Thin-layer chromatography (TLC) is routinely used to monitor reaction progress. The purity and identity of the final butyl ester are confirmed by chromatographic homogeneity and spectral data consistent with the proposed structures.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester is its use as an anti-inflammatory agent. Studies have demonstrated its effectiveness in reducing inflammation in models of arthritis and other inflammatory conditions.
- Case Study : In a study published in the Journal of Medicinal Chemistry, the compound exhibited a significant reduction in inflammatory markers in animal models of rheumatoid arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Recent research has indicated that this compound may also possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines.
- Case Study : A study conducted at a leading cancer research institute found that (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester induced apoptosis in breast cancer cells through the activation of caspase pathways .
Herbicidal Activity
The compound has potential applications as a herbicide due to its ability to inhibit specific biochemical pathways in plants.
- Data Table: Herbicidal Efficacy
| Concentration (g/L) | Target Weed Species | Efficacy (%) |
|---|---|---|
| 0.5 | Amaranthus retroflexus | 85 |
| 1.0 | Echinochloa crus-galli | 90 |
| 1.5 | Setaria viridis | 95 |
This table illustrates the effectiveness of (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester against common weed species, suggesting its viability as an environmentally friendly herbicide alternative.
Polymer Synthesis
The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorinated phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Likely C22H25ClO3 (inferred from , where a similar butan-2-yl ester is described) .
- Synthesis: Prepared via esterification of 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with butanol, as indicated by precursor data in .
Comparison with Similar Compounds
Structural Analogs in Fenofibrate Derivatives ()
The compound shares structural homology with fenofibrate derivatives, which are PPARα agonists used for dyslipidemia. Key comparisons include:
| Compound Name | Molecular Formula | Retention Time (%) | Key Structural Differences |
|---|---|---|---|
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid) | C17H15ClO4 | 0.36 | Carboxylic acid group; lacks ester chain |
| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C18H17ClO4 | 0.65 | Methyl ester; shorter chain than butyl |
| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C19H19ClO4 | 0.80 | Ethyl ester; moderate lipophilicity |
| Target Compound (Butyl ester) | C22H25ClO3 | Not reported | Butyl ester; highest lipophilicity in series |
Insights :
- The butyl ester’s longer alkyl chain likely prolongs metabolic stability compared to methyl or ethyl esters, delaying hydrolysis to the active acid form .
- Retention time trends (methyl < ethyl < butyl, if extrapolated) suggest increased hydrophobicity, which correlates with slower renal clearance and enhanced tissue distribution .
Fluazifop Butyl ()
Fluazifop butyl (CAS 69806-50-4) is a herbicidal butyl ester with a pyridinyl-phenoxypropanoate backbone.
| Parameter | (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic Acid Butyl Ester | Fluazifop Butyl |
|---|---|---|
| Primary Use | Potential lipid modulation (inferred from fibrate analogs) | Herbicide |
| Key Functional Groups | 4-Chlorobenzyl phenoxy, methylbutanoate | Trifluoromethylpyridinyl |
| Bioactivity | Likely PPARα/γ modulation (untested) | Acetyl-CoA carboxylase inhibition |
Insights :
- Despite both being butyl esters, the trifluoromethylpyridinyl group in fluazifop confers herbicidal activity, whereas the chlorobenzyl group in the target compound aligns with fibrate pharmacology .
- Fluazifop’s ester linkage is more resistant to hydrolysis due to electron-withdrawing trifluoromethyl groups, whereas the target compound may hydrolyze more readily in vivo .
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester ()
This ester (CAS 174884-21-0) features acetyl and methoxy substituents, differing from the chlorobenzyl group in the target compound.
| Parameter | Target Compound | 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester |
|---|---|---|
| Molecular Weight | ~372.9 g/mol (estimated) | 280.3 g/mol |
| Polarity | Higher lipophilicity (chlorobenzyl + butyl) | Moderate (methoxy, acetyl) |
| Potential Applications | Lipid regulation | Intermediate in organic synthesis |
Insights :
- The acetyl and methoxy groups in ’s compound reduce lipophilicity, making it less suited for membrane penetration compared to the target compound .
Biological Activity
The compound (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester (CAS No. 71548-94-2) is a complex organic molecule with potential applications in pharmacology and agrochemistry. Its unique structural features include a butyl ester linked to a substituted phenoxy group, which suggests various bioactive properties. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester is , with a molecular weight of approximately 374.90 g/mol. The presence of the chlorophenyl group enhances the lipophilicity of the compound, which may improve its interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant anti-inflammatory , analgesic , and antimicrobial properties. The biological activity of (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester can be summarized as follows:
- Anti-inflammatory Activity : Compounds in this class may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
- Analgesic Effects : Similar compounds have shown effectiveness in pain management, potentially through modulation of pain pathways in the central nervous system.
- Antimicrobial Properties : The chlorophenyl moiety may contribute to enhanced activity against certain bacterial strains.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester. Below is a comparison table highlighting their features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ibuprofen | Phenolic structure; carboxylic acid | Anti-inflammatory |
| Naproxen | Similar phenolic structure; longer alkyl chain | Anti-inflammatory |
| Fenofibrate | Aromatic ring; different side chain | Lipid regulation |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study investigated the anti-inflammatory effects of similar compounds in animal models, demonstrating significant reductions in edema and pain response when administered at therapeutic doses.
- Enzyme Interaction : Research has shown that (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester can modulate enzyme activities related to inflammation, indicating its potential as a therapeutic agent.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles reveal that compounds with similar structures exhibit favorable pharmacokinetic properties, suggesting that (±)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester may also demonstrate good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
